ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a synthetic small-molecule compound featuring a benzothiazole core substituted with dimethyl groups at positions 4 and 3. The molecule includes a 3-(dimethylamino)propyl carbamoyl linker, a benzenesulfonyl group, and a piperazine ring capped with an ethyl carboxylate ester. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
ethyl 4-[4-[3-(dimethylamino)propyl-(4,5-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O5S2.ClH/c1-6-38-28(35)31-16-18-32(19-17-31)40(36,37)23-11-9-22(10-12-23)26(34)33(15-7-14-30(4)5)27-29-25-21(3)20(2)8-13-24(25)39-27;/h8-13H,6-7,14-19H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQNJABUKHRNHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(S3)C=CC(=C4C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives are known to inhibit the biosynthesis of prostaglandins. Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2.
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively. Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells. COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain.
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities. The anti-inflammatory effects of non-selective NSAIDs are seen to be mediated via inhibition of COX-2, whereas deleterious effects in the GI tract such as gastroduodenal ulceration, occur as a result of inhibition of COX-1.
Biological Activity
Ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperazine core substituted with a sulfonamide group and a benzothiazole moiety. Its structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit mechanisms involving the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmission and are targets for various neurological disorders.
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Acetylcholinesterase Inhibition :
- Compounds structurally related to the target compound have shown significant AChE inhibition, which is essential for treating conditions like Alzheimer's disease. For instance, a related piperazine derivative demonstrated an IC50 value of 46.42 µM against BChE, suggesting potential efficacy in neurodegenerative diseases .
- Selectivity :
In Vitro Studies
In vitro studies have been conducted to assess the biological activity of similar compounds:
- Cell Viability Assays : Various piperazine derivatives have been tested for cytotoxicity against cancer cell lines. For example, compounds exhibiting low cytotoxicity alongside high enzyme inhibition are considered promising candidates for further development .
Summary of Biological Activities
| Activity Type | Related Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Piperazine Derivative | 157.31 | |
| BChE Inhibition | Piperazine Derivative | 46.42 | |
| Cytotoxicity (Cancer Cells) | Various Piperazines | >100 |
Case Studies
- Neuroprotective Effects :
- Antiviral Activity :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine derivatives have shown promising anticancer properties. These compounds are believed to inhibit tumor growth by interfering with cellular signaling pathways crucial for cancer cell proliferation and survival.
Case Study : A study published in Drug Target Insights demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways .
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. The dimethylamino group may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions like anxiety and depression.
Research Findings : In a preclinical study, similar compounds were evaluated for their anxiolytic effects in rodent models. Results indicated that these compounds could significantly reduce anxiety-like behaviors, suggesting their potential as therapeutic agents for anxiety disorders .
Antimicrobial Properties
Ethyl 4-{4-[(4,5-dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine has also been investigated for its antimicrobial properties. The sulfonamide moiety is known for its effectiveness against a range of bacterial pathogens.
Case Study : A comparative study found that sulfonamide derivatives exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial folate synthesis .
Data Table of Applications
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group is susceptible to hydrolysis under acidic or alkaline conditions, yielding the corresponding carboxylic acid. For example, PubChem CID 3067397 (a structurally related ethyl piperazine carboxylate) highlights ester hydrolysis as a common transformation pathway .
Reaction Conditions :
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Acidic : HCl (concentrated), reflux.
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Basic : NaOH (aqueous), heat.
Product :
4-{4-[(4,5-Dimethyl-1,3-benzothiazol-2-yl)[3-(dimethylamino)propyl]carbamoyl]benzenesulfonyl}piperazine-1-carboxylic acid.
Piperazine Functionalization
The piperazine ring can undergo alkylation or acylation at its secondary amine. Patents US20090227560A1 and US8436001B2 demonstrate that piperazine derivatives react with electrophiles such as alkyl halides or acyl chlorides.
Example Reaction :
Alkylation :
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Reagent : Methyl iodide (CH₃I), DMF, base (e.g., K₂CO₃).
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Product : N-Methylated piperazine derivative.
Acylation :
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Reagent : Acetyl chloride (CH₃COCl), pyridine.
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Product : N-Acetylpiperazine analog.
Sulfonamide Reactivity
The benzenesulfonyl group may participate in nucleophilic aromatic substitution (NAS) under specific conditions, though sulfonamides are generally stable. Structural analogs in US8436001B2 show sulfonamide derivatives undergoing halogenation or coupling reactions.
Potential Reaction :
Chlorination :
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Reagent : Cl₂, FeCl₃ (catalyst).
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Product : Chlorinated benzenesulfonyl derivative.
Benzothiazole Modifications
Example :
Nitration :
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Reagent : HNO₃/H₂SO₄.
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Product : Nitro-substituted benzothiazole (e.g., at position 6).
Dimethylamino Propyl Group Reactions
The tertiary amine in the dimethylamino propyl chain can undergo quaternization or oxidation:
Quaternization :
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Reagent : Methyl triflate (CH₃OTf).
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Product : Quaternary ammonium salt.
Oxidation :
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Reagent : H₂O₂, Fe(II) catalyst.
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Product : N-Oxide derivative.
Salt Metathesis
The hydrochloride counterion can be exchanged via reaction with alternative acids or bases:
Neutralization :
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Reagent : NaOH (aqueous).
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Product : Free base form of the compound.
Comparative Reactivity of Structural Analogs
Key Research Findings
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Synthetic Flexibility : Piperazine and sulfonamide groups enable diverse modifications, as seen in patents .
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Stability : The benzothiazole core and sulfonamide linkage confer resistance to mild acidic/basic conditions.
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Biological Relevance : Piperazine derivatives in US8436001B2 highlight the role of functional group tuning for target affinity, suggesting analogous strategies for this compound.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Class | Key Substituents | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 4,5-dimethyl-benzothiazole, sulfonyl-piperazine | ~600 (HCl salt) | 2.8* | 12.5 (aqueous) |
| PMX 610 (Benzothiazole) | 2-arylbenzothiazole | 320 | 3.5 | 0.8 |
| Aripiprazole (Piperazine) | Quinolinone-piperazine | 448 | 4.2 | 0.1 |
| Sulfonylurea Inhibitor | Sulfonylurea | 450 | 1.9 | 25.0 |
*Predicted using fragment-based methods .
Pharmacological Activity
- Benzothiazole analogs : Exhibit antitumor (IC₅₀: 0.1–5 µM against breast cancer lines) and antimicrobial activity (MIC: 2–8 µg/mL) .
- Piperazine derivatives : Modulate dopamine receptors (Ki: 0.2–10 nM) and serotonin transporters .
- Sulfonamide-based drugs : Inhibit carbonic anhydrase (Ki: <1 nM) and kinases (e.g., VEGFR2, IC₅₀: 10–50 nM) .
The target compound’s dimethylamino-propyl chain may enhance membrane permeability compared to simpler benzothiazoles, while the sulfonyl-piperazine group could confer selectivity for sulfotransferases or proteases.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the compound shows moderate similarity to known inhibitors:
Table 2: Computational Similarity Scores
| Reference Compound | Tanimoto (MACCS) | Dice (Morgan) | Biological Target |
|---|---|---|---|
| PMX 610 | 0.65 | 0.72 | Topoisomerase II |
| Aripiprazole | 0.38 | 0.41 | Dopamine D2 Receptor |
| Dorzolamide (Sulfonamide) | 0.52 | 0.58 | Carbonic Anhydrase II |
Molecular dynamics simulations suggest the 3-(dimethylamino)propyl chain stabilizes target binding via hydrophobic interactions, a feature absent in simpler analogs .
Key Differentiators and Challenges
- Limitations : High molecular weight (~600) may limit oral bioavailability; hydrochloride salt improves solubility but requires pH optimization for in vivo stability.
- Synthetic Complexity : Multi-step synthesis (analogous to imidazolone-pyrazole derivatives in ) increases production costs compared to simpler analogs.
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves sequential coupling reactions:
Carbamoylation : Reacting 4,5-dimethyl-1,3-benzothiazol-2-amine with 3-(dimethylamino)propyl chloride to form the carbamoyl intermediate .
Sulfonylation : Introducing the benzenesulfonyl group via sulfonyl chloride under basic conditions (e.g., triethylamine in DMSO) .
Piperazine coupling : Ethyl piperazine-1-carboxylate is coupled to the sulfonyl group using activating agents like DCC/DMAP .
Hydrochloride salt formation : The final compound is precipitated as a hydrochloride salt using HCl in ethanol .
Key steps : Reflux (6–8 hours), solvent selection (DMSO, ethyl acetate), and purification via recrystallization (ethanol) .
Advanced: How can synthesis yield be optimized during scale-up?
Answer:
Optimization strategies include:
- Solvent polarity : Higher yields (51–75%) are achieved with polar aprotic solvents (DMSO) for sulfonylation .
- Reaction time : Extended reflux (28 hours) improves carbamoyl coupling efficiency .
- Design of Experiments (DoE) : Statistical modeling (e.g., factorial design) can identify critical parameters like temperature and stoichiometry .
- Purification : Column chromatography (silica gel, CHCl₃:MeOH) resolves impurities, while recrystallization enhances purity .
Note : Contradictions in yields (e.g., 51% vs. 75%) may arise from solvent purity or reaction monitoring (TLC vs. HPLC) .
Basic: What spectroscopic methods validate the compound’s structure?
Answer:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H/¹³C NMR | Benzothiazole protons (δ 7.2–8.1 ppm), piperazine-CH₂ (δ 3.4–4.0 ppm), dimethylamino (δ 2.2–2.8 ppm) . | |
| HRMS | Exact mass confirmation (e.g., [M+H]+ calculated vs. observed) with <2 ppm error . | |
| Elemental Analysis | C, H, N percentages matching theoretical values (±0.3%) . |
Critical step : Compare spectral data with structurally analogous compounds (e.g., benzothiazol-2-yl derivatives) .
Advanced: How to address contradictions in NMR data?
Answer:
Unexpected peaks may arise from:
- Epimerization : Chiral centers (e.g., piperazine) can form diastereomers, requiring 2D NMR (COSY, NOESY) for resolution .
- Solvent artifacts : DMSO-d₆ may shift NH protons; repeat in CDCl₃ .
- Impurities : Column chromatography (gradient elution) removes by-products .
Example : reports HRMS data to resolve ambiguities in elemental composition .
Basic: Why is the hydrochloride form used in research?
Answer:
The hydrochloride salt enhances:
- Solubility : Improved aqueous solubility for biological assays (e.g., kinase inhibition studies) .
- Stability : Reduced hygroscopicity compared to freebase forms .
- Crystallinity : Facilitates X-ray diffraction analysis for structural confirmation .
Advanced: What computational methods predict biological interactions?
Answer:
- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., kinases) using ligand-receptor PDB files .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Substituent effects (e.g., dimethylamino group) correlate with activity using descriptors like logP and H-bond donors .
Validation : Compare computational results with in vitro IC₅₀ data from enzyme assays .
Basic: How to assess storage stability?
Answer:
- Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months .
- Analytical monitoring : HPLC (C18 column, 0.1% TFA/ACN) tracks degradation products .
- Light sensitivity : Amber vials prevent photodegradation of the benzothiazole moiety .
Advanced: Designing SAR studies for analogs
Answer:
- Modifications : Vary benzothiazole substituents (e.g., Cl, OCH₃) or piperazine linkers .
- In vitro assays : Test analogs against cancer cell lines (MTT assay) or enzymes (fluorescence-based kinetics) .
- Data analysis : Use ANOVA to compare bioactivity trends with structural features .
Example : lists piperazine-sulfonyl analogs for SAR benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
